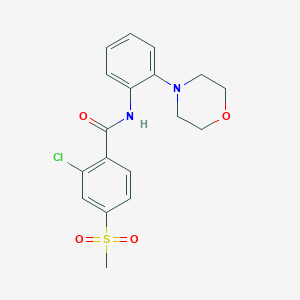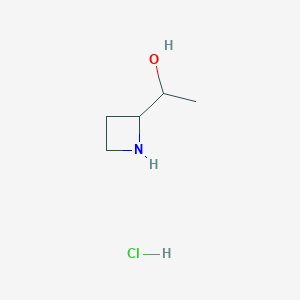![molecular formula C13H9BrCl2O B2968396 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene CAS No. 1926803-46-4](/img/structure/B2968396.png)
4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene” is an organic compound with the CAS Number: 1926803-46-4 . It has a molecular weight of 332.02 .
Molecular Structure Analysis
The InChI code for “4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene” is 1S/C13H9BrCl2O/c14-8-9-1-3-10(4-2-9)17-11-5-6-12(15)13(16)7-11/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.02 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Dynamics
Research on chemical interactions and dynamics is essential in understanding the behavior of complex molecules like 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene. Studies like those by Zheng et al. (2005) provide insights into the formation and dissociation of solute-solvent complexes, crucial for understanding the behavior of such chemicals in different environments (Zheng et al., 2005).
Synthesis and Biological Evaluation
The synthesis of derivatives of complex benzene compounds and their biological evaluation is another key area of research. Batool et al. (2014) developed a method for the synthesis of (prop-2-ynyloxy) benzene derivatives, providing insights into the reactivity and potential biological applications of similar compounds (Batool et al., 2014).
Polymerization and Material Science
In material science, the polymerization of benzene derivatives leads to the creation of new materials with diverse applications. Kloppenburg et al. (1999) reported on the polymerization of dipropynylated benzenes, which is relevant for understanding the polymerization potential of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene (Kloppenburg et al., 1999).
Oxidation and Degradation Studies
Understanding the oxidation and degradation of complex benzene compounds is crucial for environmental and industrial applications. Sedlak and Andren (1991) explored the degradation of chlorobenzene, which can provide parallels to the degradation pathways of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene (Sedlak & Andren, 1991).
Catalysis and Chemical Reactions
Research in catalysis and specific chemical reactions involving complex benzene compounds is vital for industrial chemistry. Studies by Roy and Manassero (2010) on copper(ii)-Schiff-base complexes, for instance, can inform the use of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene in similar catalytic processes (Roy & Manassero, 2010).
Liquid Crystal and Optical Applications
The development of liquid crystals and materials with specific optical properties is another application area. Rahman et al. (2009) synthesized azobenzene dimers with specific mesomorphic properties, relevant to understanding how similar structures can be utilized in optical materials and liquid crystals (Rahman et al., 2009).
Eigenschaften
IUPAC Name |
4-[4-(bromomethyl)phenoxy]-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-8-9-1-3-10(4-2-9)17-11-5-6-12(15)13(16)7-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLPZAVJCEOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)

![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)
![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)
![2-(4-bromo-2-formylphenoxy)-N-[2-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2968324.png)

![(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968327.png)


